molecular formula C21H20N2O4S B2926474 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034376-14-0

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Cat. No.: B2926474
CAS No.: 2034376-14-0
M. Wt: 396.46
InChI Key: QBHKCJWWOQRPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a sulfonyl group attached to a dimethoxyphenyl ring and an indoline structure with a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common approach is the sulfonylation of 3,4-dimethoxyaniline followed by cyclization to form the indoline ring. The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-3-yl)indoline
  • 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-2-yl)indoline
  • 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-5-yl)indoline

Uniqueness

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is unique due to the specific positioning of the pyridinyl group at the 4-position of the indoline ring. This positioning can influence the compound’s electronic properties and its ability to interact with biological targets. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-26-20-6-4-18(14-21(20)27-2)28(24,25)23-12-9-17-13-16(3-5-19(17)23)15-7-10-22-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHKCJWWOQRPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.